molecular formula C20H22N2O4 B167603 Ac-Phe-Phe-OH CAS No. 10030-31-6

Ac-Phe-Phe-OH

Cat. No. B167603
CAS RN: 10030-31-6
M. Wt: 354.4 g/mol
InChI Key: RXVJYWBNKIQSSP-ROUUACIJSA-N
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Description

“Ac-Phe-Phe-OH” is a negatively charged analogue of the diphenylalanine peptide . It forms large aggregates when combined with the NH2-Phe-Phe-OH peptide . The molecular formula of “Ac-Phe-Phe-OH” is C20H22N2O4 .


Synthesis Analysis

The synthesis of “Ac-Phe-Phe-OH” and similar peptides involves various methods, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The Phe-Phe motif has been used as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .


Molecular Structure Analysis

The molecular weight of “Ac-Phe-Phe-OH” is 354.4 g/mol . The IUPAC name is (2 S )-2- [ [ (2 S )-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid . The InChI and SMILES strings provide a detailed view of its molecular structure .


Chemical Reactions Analysis

The Phe-Phe motif, including “Ac-Phe-Phe-OH”, is known for its ability to self-assemble into nanostructures and hydrogels . This self-assembly is driven by non-covalent interactions .


Physical And Chemical Properties Analysis

“Ac-Phe-Phe-OH” has several computed properties. It has a molecular weight of 354.4 g/mol, an XLogP3 of 1.9, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 8 .

Scientific Research Applications

  • Peptide Synthesis and Coupling Reactions :

    • Ac-Phe-OH has been used in the study of peptide-coupling reactions. It was found that lithium salts significantly influence these reactions, affecting yields, side-product formation, and reaction rates (Thaler, Seebach, & Cardinaux, 1991).
  • Structural Analysis in Peptides :

    • The compound plays a role in understanding peptide structures. For example, the conformation of Ac-(D)Phe-Pro-boroArg-OH, a thrombin inhibitor, was studied using 1H-NMR, revealing important insights into its binding and activity (Lim, Johnston, & Kettner, 1993).
  • Role in Biochemical Processes :

    • Ac-Phe-OH's derivatives were used in a study to understand the hydroxylation process in myocardial ischemia, providing insights into the role of hydroxyl radicals in this condition (Sun et al., 1993).
    • Another study employed phenylalanine (Phe), closely related to Ac-Phe-Phe-OH, to monitor the kinetics of pyrite-induced hydroxyl radical formation, enhancing our understanding of reactive oxygen species in environmental and biological systems (Fisher, Schoonen, & Brownawell, 2012).
  • Analytical Chemistry and Spectroscopy :

    • The compound has been used in studies focusing on the hydrolytic properties of peptide anhydrides, aiding in understanding peptide stability and degradation (Lacey, Senaratne, & Mullins, 2005).
    • It also serves as a model in spectroscopy studies to understand peptide conformation, as seen in a study of Ac-Phe-NHMe and its dimer (Gerhards et al., 2004).
  • Environmental Science Applications :

    • A study on the adsorption of phenanthrene (PHE) on activated carbon showed that Ac-Phe-OH derivatives could be used to assess the effectiveness of environmental cleanup methods (Zheng et al., 2018).
  • Medical Research :

    • Ac-Phe-Phe-OH derivatives were investigated for their anticoagulant activity, demonstrating the compound's potential in developing new therapeutics (Hussain et al., 1991).

Future Directions

The Phe-Phe motif, including “Ac-Phe-Phe-OH”, holds substantial promise for the creation of the next generation nanomedicines . Its unique properties, such as the ability to self-assemble into nanostructures and hydrogels, make it a valuable tool in nanomedicine .

properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-14(23)21-17(12-15-8-4-2-5-9-15)19(24)22-18(20(25)26)13-16-10-6-3-7-11-16/h2-11,17-18H,12-13H2,1H3,(H,21,23)(H,22,24)(H,25,26)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVJYWBNKIQSSP-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-Phe-Phe-OH

CAS RN

10030-31-6
Record name N-Acetyl-L-phenylalanyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10030-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(N-acetyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.059
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
T Matoba, T Hata - Agricultural and Biological Chemistry, 1972 - Taylor & Francis
… Ac-Leu-Leu-OH, Ac-Leu-Phe-OH, AcPhe-Leu-OH, AC-D-Phe-Leu-OH and Ac-PhePhe-OH were synthesized to examine the change in taste of peptides when only amino groups are …
Number of citations: 268 www.tandfonline.com
S Yuran, Y Razvag, M Reches - Acs Nano, 2012 - ACS Publications
… The Ac–Phe–Phe–OH peptide, an additional negatively charged analogue of the diphenylalanine peptide formed large aggregates when combined with the NH 2 –Phe–Phe–OH …
Number of citations: 91 pubs.acs.org
C von Baeckmann, GMDM Rubio… - Angewandte Chemie …, 2021 - Wiley Online Library
… was realized by conjugating a small peptide (Ac-Phe-Phe-OH, peptide 1, Scheme 1) to the … Then, the strategy was adapted to two small peptides (Ac-Phe-Phe-OH and Ac-Lys(Boc)-Asp…
Number of citations: 7 onlinelibrary.wiley.com
S Sasmal, K Maji, DD Díaz, D Haldar - CrystEngComm, 2019 - pubs.rsc.org
The gelation property of the iron(III) complex of 4-biphenylcarboxy capped diphenylalanine (L-Phe–L-Phe, the hydrophobic core motif of Alzheimer's β-amyloid polypeptide) has been …
Number of citations: 8 pubs.rsc.org
I Ojima, T Kogure, N Yoda, T Suzuki… - The Journal of …, 1982 - ACS Publications
… ligand, bis(diphenylphosphino)butane (dppb), gave the consistent results (entry 20); ie, 31.8% asymmetric induction which favored the formation of the S,S isomer of Ac-Phe-Phe-OH …
Number of citations: 70 pubs.acs.org
P Besenius - researchgate.net
… To a suspension of Ac-Phe-Phe-OH 9 (2.00 g, 5.64 mmol, 1.0 eq.) and PyBOP (6.20 g, 6.21 mmol, 1.1 eq.) in dry DCM (45 mL) were added DIPEA (1.96 mL, 1.45 g, 11.3 mmol, 2.0 eq.) …
Number of citations: 0 www.researchgate.net
C Diaferia, E Rosa, G Morelli, A Accardo - Pharmaceuticals, 2022 - mdpi.com
… Consequently, the authors analysed a small library of analogues, Ac-Phe-Phe-OH, Boc-Phe-Phe-OH, Cbz-Phe-Phe-OH, and Fmoc-Phe-Phe-OH, in which only the amino group was …
Number of citations: 14 www.mdpi.com
GB Irvine, NL Blumsom, DT Elmore - Biochemical Journal, 1983 - portlandpress.com
… decreases the rate of hydrolysis of Z-His-Phe(NOO)-Phe-OMe, and Cornish-Bowden & Knowles (1969) have shown a similar effect on the rate of peptic hydrolysis of N-Ac-Phe-Phe-OH …
Number of citations: 6 portlandpress.com
A Neuberger, K Brocklehurst - Hydrolytic Enzymes, 1988 - books.google.com
… It is noteworthy that the amide bond of Ac-Pla-Phe-OH is resistant to pepsin action under conditions where Ac-Phe-Phe-OH is readily hydrolyzed [221]. Also, Z-His-Phe-Polis not cleaved …
Number of citations: 0 books.google.com
A Neuberger, K Brocklehurst - 1987 - books.google.com
… It is noteworthy that the amide bond of Ac-Pla-Phe-OH is resistant to pepsin action under conditions where Ac-Phe-Phe-OH is readily hydrolyzed [221]. Also, Z-His-Phe-Pol is not …
Number of citations: 33 books.google.com

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